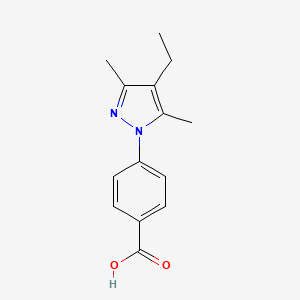

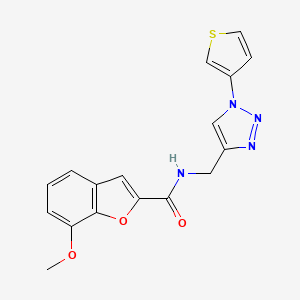

![molecular formula C19H21ClN4O2S B2938251 7-Butyl-5-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 893907-33-0](/img/structure/B2938251.png)

7-Butyl-5-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “7-Butyl-5-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione” is a heterocyclic compound . Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents .

Synthesis Analysis

Two routes were proposed for the synthesis of pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines . Acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc made it possible to access pyrimido[4,5-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 . Reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3 resulted in the formation of 6-alkyl-3,4-dihydropyrimido[4,5-d]pyrimidines .Chemical Reactions Analysis

When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .Wissenschaftliche Forschungsanwendungen

Src Family Tyrosine Kinase Inhibition

This compound is a potent and selective inhibitor of the Src family of tyrosine kinases . It’s particularly useful for probing the involvement of these kinases in cellular signaling. This has implications for research into cancer, as abnormal activation of Src kinases is often associated with the progression of various tumors.

Antitubercular Activity

The pyrimidine derivatives have been explored for their antitubercular activity . Given the ongoing challenge of tuberculosis (TB) and the emergence of drug-resistant strains, this application is crucial for developing new therapeutic agents against TB.

Antioxidant Properties

Compounds with pyrimidine structures have shown significant antioxidant activities . This is important in the context of cellular damage and diseases where oxidative stress is a contributing factor. The ability to scavenge free radicals can be pivotal in preventing or mitigating such damage.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AchE) is an enzyme that hydrolyzes acetylcholine in the nervous system. Inhibitors of AchE, like this compound, can affect nerve pulse transmission, which is relevant for studies on neurodegenerative diseases and pesticides’ toxicological effects .

Anti-inflammatory Applications

Pyrimidine derivatives are known for their anti-inflammatory properties . This compound could be used in the development of new anti-inflammatory drugs, which is significant given the wide range of diseases where inflammation is a key pathological feature.

Antidepressant Effects

The structure of this compound suggests potential use in the treatment of depression. Pyrimidine derivatives have been associated with antidepressant effects, which could be explored further in psychiatric pharmacology .

Anticonvulsant Potential

Research has indicated that pyrimidine derivatives can have anticonvulsant effects . This opens up possibilities for the compound’s application in the development of new treatments for epilepsy and other seizure disorders.

Antiparasitic Activity

The compound’s structure is similar to other pyrimidine derivatives that have shown antiparasitic activities . This could be particularly useful in the treatment and prevention of diseases caused by parasitic infections.

Zukünftige Richtungen

The future directions of “7-Butyl-5-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione” could involve further exploration of its therapeutic potentials. Pyrimidopyrimidines attract considerable attention due to their high potential for application in medicinal chemistry . They exhibit varied biological activity, including antiproliferative, antioxidant, antiinflammatory, hepatoprotective, diuretic, antimicrobial, antihypertensive . They are also inhibitors of phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase .

Wirkmechanismus

Target of Action

The compound is a potent and selective inhibitor of the Src family of protein tyrosine kinases . The primary targets include Lck , Hck , Fyn , and EGFR .

Mode of Action

The compound interacts with its targets in an ATP-competitive manner . It inhibits the kinase activity of these proteins, thereby preventing the phosphorylation of downstream targets .

Biochemical Pathways

The Src family of protein tyrosine kinases plays a crucial role in cellular signaling pathways. By inhibiting these kinases, the compound can affect multiple signaling pathways, including those involved in cell proliferation, differentiation, and survival .

Pharmacokinetics

The compound is soluble in DMSO at a concentration of 25 mg/mL . It is recommended to store the compound at -20°C to maintain its stability

Result of Action

By inhibiting the Src family of protein tyrosine kinases, the compound can potentially influence various cellular processes. For instance, it may affect cell proliferation and survival, potentially leading to growth inhibition in certain cell types .

Action Environment

Environmental factors such as temperature and light can influence the compound’s action, efficacy, and stability. For instance, the compound is recommended to be stored at -20°C, suggesting that low temperatures may be necessary for maintaining its stability . .

Eigenschaften

IUPAC Name |

7-butyl-5-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN4O2S/c1-4-5-6-14-21-16-15(18(25)24(3)19(26)23(16)2)17(22-14)27-11-12-7-9-13(20)10-8-12/h7-10H,4-6,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRMNOYJKVVBPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(C(=N1)SCC3=CC=C(C=C3)Cl)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Butyl-5-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2R,4S,7S,8S,11R,12R,18R)-7-(furan-3-yl)-13-hydroxy-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosane-5,15,20-trione](/img/structure/B2938168.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2938169.png)

![Methyl 2-(ethylsulfanyl)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2938172.png)

![N-{2-methyl-3-[(propan-2-yloxy)methyl]phenyl}-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2938173.png)

![1-(3-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2938175.png)

![2-[[5-(3,4-Difluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2938181.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2938188.png)

![(5Z)-5-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2938189.png)